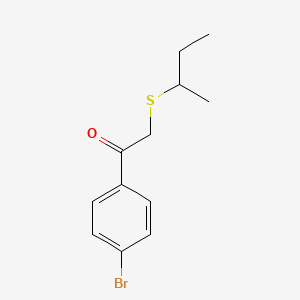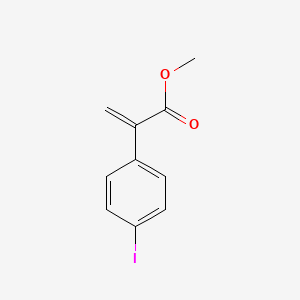![molecular formula C20H26ClN3O2 B13654394 N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride](/img/structure/B13654394.png)
N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride is a chemical compound with the molecular formula C20H26ClN3O2. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes two acetamide groups linked by an azanediyl bridge, and it is often used as a reference material in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride typically involves the reaction of N-(2-ethylphenyl)acetamide with an azanediyl compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for pharmaceutical and research applications.
化学反应分析
Types of Reactions
2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Employed in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and used in the development of new pharmaceutical formulations.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride can be compared with other similar compounds, such as:
Lidocaine: A local anesthetic with a similar structure but different pharmacological properties.
Prilocaine: Another local anesthetic with a similar mechanism of action but different potency and duration of effect.
Bupivacaine: A long-acting local anesthetic with a different chemical structure but similar therapeutic applications.
The uniqueness of 2,2’-azanediylbis(N-(2-ethylphenyl)acetamide) hydrochloride lies in its specific chemical structure and its applications as a reference material in analytical chemistry.
属性
分子式 |
C20H26ClN3O2 |
|---|---|
分子量 |
375.9 g/mol |
IUPAC 名称 |
2-[[2-(2-ethylanilino)-2-oxoethyl]amino]-N-(2-ethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-3-15-9-5-7-11-17(15)22-19(24)13-21-14-20(25)23-18-12-8-6-10-16(18)4-2;/h5-12,21H,3-4,13-14H2,1-2H3,(H,22,24)(H,23,25);1H |
InChI 键 |
HYYOSYBVIUYRDC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)CNCC(=O)NC2=CC=CC=C2CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
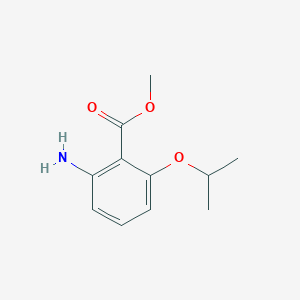
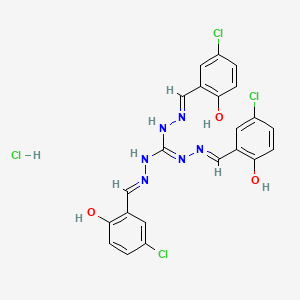


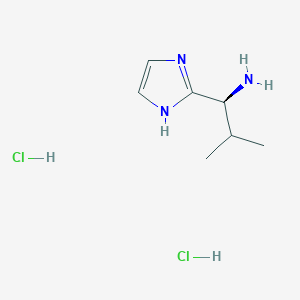
![6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B13654362.png)




